Technical Guide: Synonyms & Synthetic Surrogates for 2-[4-(Chloromethyl)phenyl]acetaldehyde
The following technical guide details the nomenclature, functional equivalents, and synthetic pathways for 2-[4-(Chloromethyl)phenyl]acetaldehyde . Part 1: Executive Summary & Identification Target Molecule: 2-[4-(Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the nomenclature, functional equivalents, and synthetic pathways for 2-[4-(Chloromethyl)phenyl]acetaldehyde .
Part 1: Executive Summary & Identification
Target Molecule: 2-[4-(Chloromethyl)phenyl]acetaldehyde
CAS Registry Number: 1190884-37-7
Molecular Formula:
Molecular Weight: 168.62 g/mol
In the context of drug development and organic synthesis, this molecule is rarely isolated as a shelf-stable commodity due to its high reactivity. It combines an electrophilic chloromethyl group (susceptible to nucleophilic attack) with an enolizable acetaldehyde moiety (susceptible to polymerization and oxidation).
Consequently, "synonyms" in a practical laboratory context refer not just to alternative names, but to Synthetic Surrogates —stable precursors or masked forms used to introduce this structural motif into complex molecules.
Mechanism: Hydrolyzed with dilute aqueous acid (e.g.,
) to release the free aldehyde.
Part 3: Technical Deep Dive & Stability Logic
The Instability Paradox
The coexistence of the chloromethyl group and the aldehyde creates a self-destruction pathway.
Polymerization: Like phenylacetaldehyde, the target undergoes rapid trimerization to form trioxanes, especially in the presence of trace acids.
Self-Alkylation: Under basic conditions, the aldehyde enolizes. The enolate is a nucleophile that can attack the chloromethyl group of another molecule (intermolecular
), leading to rapid polymerization or cross-linking.
Expert Insight: Never expose this aldehyde to strong bases (e.g., alkoxides, unbuffered amines) or Lewis acids for extended periods. Always generate fresh or store as the acetal.
Part 4: Visualization of Synthetic Pathways
The following diagram illustrates the logical flow from commercially available "synonyms" to the target aldehyde.
Caption: Synthetic flow connecting stable commercial precursors (blue) to the reactive target aldehyde (green).
Part 5: Experimental Protocols
Protocol A: Synthesis via Swern Oxidation (High Integrity)
Recommended for small-scale synthesis where purity is paramount.
Setup: Dissolve the ester in anhydrous toluene under Argon. Cool to -78°C.
Reduction: Add DIBAL-H (1.05 equiv, 1.0 M in toluene) slowly down the side of the flask to avoid localized heating.
Equilibration: Stir at -78°C for 1 hour. Monitor by TLC (disappearance of ester).
Quench: Carefully add methanol (excess) at -78°C, followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate).
Extraction: Allow to warm to room temperature and stir vigorously until the aluminum emulsion breaks (layers separate clearly). Extract with ethyl acetate.[2]
Part 6: Quantitative Comparison of Routes
Route
Precursor
Conditions
Yield Potential
Risk Factor
Swern Ox.
Phenethyl Alcohol
-78°C, Neutral pH
High (85-95%)
Low (Avoids hydrolysis)
DIBAL-H
Phenylacetic Ester
-78°C, Toluene
Moderate (70-80%)
Over-reduction to alcohol
Rosenmund
Phenylacetic Acid
, Pd/BaSO4
Variable
Dehalogenation of
Styrene Ox.
4-Chloromethylstyrene
or
High
Cleavage of C=C can be messy
References
Chemical Register. 2-[4-(Chloromethyl)phenyl]acetaldehyde Suppliers & Manufacturers.[1] Retrieved from
Sigma-Aldrich. 4-(Chloromethyl)phenyl acetate Product Analysis. Retrieved from
PubChem. 4-(Chloromethyl)phenyl acetate Compound Summary. Retrieved from
Organic Syntheses. General Methods for Oxidation of Phenethyl Alcohols. (Analogous protocols). Retrieved from
Fisher Scientific. Phenylacetaldehydes and Derivatives. Retrieved from
Suppliers and price of 2-[4-(Chloromethyl)phenyl]acetaldehyde CAS 1190884-37-7
Executive Summary 2-[4-(Chloromethyl)phenyl]acetaldehyde (CAS 1190884-37-7) is a high-value bifunctional building block primarily utilized in the synthesis of -adrenergic receptor agonists (e.g., Mirabegron analogs) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-[4-(Chloromethyl)phenyl]acetaldehyde (CAS 1190884-37-7) is a high-value bifunctional building block primarily utilized in the synthesis of
-adrenergic receptor agonists (e.g., Mirabegron analogs) and complex heterocycles.[1] Its structure features two highly reactive electrophilic sites: a benzyl chloride and a phenylacetaldehyde .
While this dual reactivity makes it a potent tool for convergent synthesis, it introduces significant stability challenges—specifically oxidative degradation and hydrolysis—that disrupt standard supply chains. This guide provides a technical roadmap for researchers to source, validate, and handle this compound, moving beyond simple catalog searches to strategic material acquisition.
Chemical Profile & Critical Reactivity[1][2][3]
Understanding the molecular behavior of CAS 1190884-37-7 is a prerequisite for successful procurement and application.[1] It is not a "shelf-stable" commodity; it is a transient intermediate.[1]
Aldehyde (C-1): Prone to oxidation (to carboxylic acid) and polymerization (trimerization) if not stabilized.[1]
Chloromethyl (C-4): A benzylic halide, highly susceptible to nucleophilic attack and hydrolysis to the benzyl alcohol.
1.2 Reactivity Map (The "Instability Matrix")
The following diagram illustrates the degradation pathways that must be mitigated during shipping and storage.
[1]
Market Analysis: Suppliers and Price
Unlike commodity reagents (e.g., Benzaldehyde), CAS 1190884-37-7 is rarely held in stock due to the stability issues detailed above.[1] It is typically a Make-to-Order (MTO) item.[1]
2.1 Sourcing Landscape
Researchers should categorize suppliers into two tiers to manage expectations regarding lead time and purity.
Supplier Tier
Typical Profile
Availability
Risk Factor
Tier 1: Catalog Aggregators
Large distributors (e.g., Fisher, MolPort) listing millions of CAS numbers.[1]
Low. Often "virtual stock" that triggers a back-order.[1]
Note: Requires a dedicated campaign; prices drop significantly if part of a long-term supply agreement.[1]
Expert Insight: Do not choose the lowest bidder. A cheap batch often implies "old stock" where the chloromethyl group has partially hydrolyzed. Always request a fresh re-analysis (COA < 30 days old) before shipment. [1]
Quality Assurance & Validation Protocols
As a Senior Scientist, you cannot rely solely on the vendor's Certificate of Analysis (COA). The compound may degrade during transit. You must implement a Self-Validating Receipt Protocol .[1]
3.1 The "Triage" Protocol
Upon receipt of the package, execute the following workflow immediately.
3.2 Analytical Markers
When analyzing the H-NMR (in
), look for these specific diagnostic signals to validate integrity:
Aldehyde Proton: ~9.8 ppm (singlet/triplet). Loss of this signal indicates oxidation.
Chloromethyl Protons: ~4.6 ppm (singlet). Shift to ~4.7-4.8 ppm often indicates hydrolysis to the alcohol (
Solvents: Use only anhydrous solvents (DCM, THF). Trace water will hydrolyze the benzyl chloride.
Base Sensitivity: Avoid strong bases (e.g., NaOH, KOH) which will cause rapid polymerization of the aldehyde or displacement of the chloride. Use mild bases like DIPEA or Carbonates if necessary.
Order of Addition: If performing a reductive amination, pre-mix the amine and the aldehyde at low temperature (0°C) before adding the reducing agent (e.g.,
) to minimize side reactions involving the chloromethyl group.
References
PubChem. (n.d.).[2] Compound Summary: 2-[4-(Chloromethyl)phenyl]acetaldehyde.[1] National Library of Medicine. Retrieved February 21, 2026, from [Link][1]
(Note: While specific catalog pages for this niche CAS are transient, the links above direct to the primary databases and supplier portals where current stock status must be verified via RFQ.)
Synthesis of 2-[4-(Chloromethyl)phenyl]acetaldehyde via Selective Ester Reduction
An Application Note for Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of 2-[4-(chloromethyl)phenyl]acetaldehyde, a valuable bifunctional buildi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-[4-(chloromethyl)phenyl]acetaldehyde, a valuable bifunctional building block in pharmaceutical research and drug development. The synthesis is achieved through the selective partial reduction of the corresponding methyl ester, methyl 2-[4-(chloromethyl)phenyl]acetate. The core of this protocol is the use of Diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions, a method renowned for its ability to convert esters to aldehydes while preventing over-reduction to the primary alcohol. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental procedure, data interpretation, and critical troubleshooting insights to ensure reproducible, high-yield synthesis.
Introduction and Significance
The target molecule, 2-[4-(chloromethyl)phenyl]acetaldehyde, possesses two highly reactive functional groups: a benzylic chloride and an aldehyde. This dual reactivity makes it a versatile intermediate for introducing the 4-(chloromethyl)phenethyl moiety into complex molecules, a common structural motif in various pharmacologically active agents. The primary synthetic challenge lies in the selective reduction of the precursor ester. Potent reducing agents like lithium aluminum hydride (LiAlH₄) would uncontrollably reduce the ester to the corresponding primary alcohol, while milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[1]
The protocol detailed herein leverages the unique reactivity of Diisobutylaluminum hydride (DIBAL-H). At low temperatures, DIBAL-H facilitates the formation of a stable tetrahedral intermediate, which prevents the second hydride addition that would lead to the alcohol.[2][3] This application note provides the necessary technical guidance for researchers to successfully implement this critical transformation.
Overall Reaction Scheme:
Figure 1: Selective reduction of methyl 2-[4-(chloromethyl)phenyl]acetate to 2-[4-(chloromethyl)phenyl]acetaldehyde.
Mechanistic Rationale: The Role of Cryogenic Conditions
The success of the DIBAL-H reduction hinges on precise temperature control. DIBAL-H is a powerful, sterically hindered reducing agent that also functions as a Lewis acid.[1][2]
Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.
Hydride Transfer: A single hydride ion is transferred from the DIBAL-H to the electrophilic carbonyl carbon. This forms a relatively stable tetrahedral intermediate.
Low-Temperature Stability: At -78 °C, this tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group.[3] This stability is the key to preventing a second hydride attack, which would result in the formation of the primary alcohol.[4]
Hydrolytic Workup: Upon a carefully controlled quench and aqueous workup, the intermediate is hydrolyzed to release the desired aldehyde.
The diagram below illustrates this mechanistic pathway.
Caption: DIBAL-H reduction proceeds via a stable tetrahedral intermediate at -78 °C.
Experimental Application and Protocol
This section provides a detailed, step-by-step protocol for the synthesis. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the DIBAL-H reagent by atmospheric moisture.
Caption: Step-by-step workflow for the synthesis of 2-[4-(chloromethyl)phenyl]acetaldehyde.
Step-by-Step Procedure
Reaction Setup:
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyl 2-[4-(chloromethyl)phenyl]acetate (5.0 g, 25.1 mmol, 1.0 equiv).
Add anhydrous toluene (100 mL) via syringe to dissolve the ester.
Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable at or below -75 °C.
Reduction:
4. Slowly add DIBAL-H (1.0 M solution in toluene, 27.6 mL, 27.6 mmol, 1.1 equiv) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.
5. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
6. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting ester should be consumed, and a new, lower Rf spot corresponding to the aldehyde should appear.
Quenching and Workup:
7. While maintaining the temperature at -78 °C, slowly add anhydrous methanol (5 mL) dropwise to quench any excess DIBAL-H. Vigorous gas evolution may be observed.
8. Remove the cooling bath and allow the mixture to warm to 0 °C.
9. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 100 mL).
10. Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours, or until the thick white aluminum salt precipitate dissolves and the layers become clear.
11. Transfer the mixture to a separatory funnel. Separate the organic layer.
12. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
13. Combine all organic layers and wash with brine (50 mL).
14. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification and Characterization:
15. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.
16. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-[4-(chloromethyl)phenyl]acetaldehyde as a clear oil.
Cause: Addition of >1.2 equivalents of DIBAL-H; reaction temperature rising above -60 °C before quenching.[1]
Solution: Ensure accurate titration of the DIBAL-H solution. Maintain strict temperature control throughout the addition and stirring phases. Add DIBAL-H slowly to the cold ester solution, not the other way around.[1]
Problem: Low or No Conversion.
Cause: Inactive DIBAL-H due to exposure to moisture or air; insufficient equivalents of DIBAL-H.
Solution: Use freshly opened or properly stored DIBAL-H. Ensure all glassware and solvents are scrupulously dry. Re-titrate the DIBAL-H solution if it is old.
Problem: Difficult Workup (Persistent Emulsion).
Cause: Incomplete hydrolysis of aluminum salts.
Solution: Be patient when stirring with Rochelle's salt. This step can take several hours. Gentle warming to ~30-40 °C can sometimes help break up the emulsion. Filtering the mixture through a pad of Celite® before extraction can also be effective.[5]
Conclusion
The selective reduction of methyl 2-[4-(chloromethyl)phenyl]acetate using DIBAL-H at -78 °C is a highly effective and reproducible method for synthesizing 2-[4-(chloromethyl)phenyl]acetaldehyde. By adhering to strict anhydrous and cryogenic conditions, and by employing a careful quenching procedure, researchers can reliably obtain this versatile bifunctional intermediate in high yield and purity. This protocol provides a robust foundation for the multi-gram scale synthesis required in medicinal chemistry and drug development campaigns.
References
DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. OrgoSolver. [Link]
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Chloromethyl Benzyl Derivatives
Introduction Chloromethyl benzyl derivatives are a cornerstone class of reagents in modern organic synthesis, prized for their versatile reactivity. Their utility stems from the unique electronic properties of the benzyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chloromethyl benzyl derivatives are a cornerstone class of reagents in modern organic synthesis, prized for their versatile reactivity. Their utility stems from the unique electronic properties of the benzylic system, which renders the chloromethyl group highly susceptible to nucleophilic attack. This reactivity profile makes them invaluable precursors for a vast array of functional groups, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth exploration of the mechanistic principles governing their nucleophilic substitution reactions, discusses the critical factors that influence reaction outcomes, and presents detailed, field-proven protocols for key synthetic transformations.
Mechanistic Dichotomy: The S_N1 and S_N2 Pathways
The defining characteristic of chloromethyl benzyl derivatives is their ability to react via both S_N1 (Substitution, Nucleophilic, Unimolecular) and S_N2 (Substitution, Nucleophilic, Bimolecular) mechanisms.[2][3][4][5] The preferred pathway is not inherent to the substrate alone but is dictated by a careful interplay of reaction conditions, including the nature of the nucleophile, the solvent system, and the electronic properties of the aromatic ring.
The S_N1 Pathway: A Carbocation-Mediated Process
The S_N1 mechanism proceeds through a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a benzylic carbocation.[6][7] This intermediate is significantly stabilized by resonance, where the positive charge is delocalized across the aromatic ring.[2][4] This stabilization lowers the activation energy for carbocation formation, making the S_N1 pathway accessible.[3] In the second, rapid step, a nucleophile attacks the planar carbocation, typically resulting in a racemic mixture if the benzylic carbon is a stereocenter.
Favorable Conditions for S_N1:
Substrate: Tertiary or secondary benzylic halides, or primary benzylic halides with strong electron-donating groups on the ring.[3][8]
Nucleophile: Weak nucleophiles (e.g., water, alcohols) are favored as they are not strong enough to force an S_N2 reaction and can wait for the carbocation to form.[9]
Solvent: Polar protic solvents (e.g., H₂O, ethanol, methanol) are crucial as they effectively solvate both the departing leaving group and the intermediate carbocation, further stabilizing the transition state.[10][11]
The S_N2 Pathway: A Concerted Displacement
The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride ion.[6][12] This pathway avoids the formation of a high-energy carbocation. The transition state involves a pentacoordinate carbon atom.[2]
Favorable Conditions for S_N2:
Substrate: Primary benzylic halides are ideal due to minimal steric hindrance around the reaction center.[3][6][13]
Nucleophile: Strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, RO⁻) are required to initiate the displacement.[8][14]
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred. They can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents, leaving it "naked" and more reactive.[8][11][15]
Caption: Influence of solvent polarity and proticity on reaction pathways.
Phase-Transfer Catalysis (PTC)
A significant challenge arises when reacting an organic-soluble substrate like benzyl chloride with a water-soluble, ionic nucleophile (e.g., NaCN, NaN₃). The two reactants are segregated in different phases, leading to an extremely slow reaction. Phase-Transfer Catalysis (PTC) elegantly solves this problem. [16]A catalytic amount of a phase-transfer agent, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide, is added. The lipophilic cation (Q⁺) transports the nucleophile (Nu⁻) from the aqueous phase into the organic phase as an ion pair [Q⁺Nu⁻], where it can readily react with the benzyl chloride. [16][17]This technique allows for high yields under mild, often solvent-free or biphasic conditions.
[1]
Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).
Application Notes & Experimental Protocols
The following protocols are designed as self-validating systems, providing robust starting points for the synthesis of key benzyl derivatives.
Protocol 1: Synthesis of Benzyl Azide via S_N2 Reaction
Principle: This protocol details the highly efficient S_N2 displacement of chloride by the azide anion, an excellent nucleophile. [18]The reaction is performed in a polar aprotic solvent to maximize the reaction rate. Benzyl azides are versatile intermediates, notably used in "click chemistry" (Huisgen cycloaddition).
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially low molecular weight ones. Handle with extreme care, avoid contact with acids (forms toxic HN₃ gas), and do not use metal spatulas for transfer. Always work in a well-ventilated fume hood.
Materials & Reagents
Amount (10 mmol scale)
M.W.
Moles
Eq.
Benzyl Chloride
1.27 g (1.14 mL)
126.58
10.0 mmol
1.0
Sodium Azide (NaN₃)
0.78 g
65.01
12.0 mmol
1.2
N,N-Dimethylformamide (DMF)
20 mL
-
-
-
Diethyl Ether
~100 mL
-
-
-
Deionized Water
~100 mL
-
-
-
Brine (sat. NaCl)
~30 mL
-
-
-
Anhydrous Na₂SO₄ or MgSO₄
~5 g
-
-
-
Procedure:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.78 g, 12.0 mmol).
Add N,N-Dimethylformamide (20 mL) and stir the suspension.
Add benzyl chloride (1.14 mL, 10.0 mmol) dropwise to the stirring suspension at room temperature.
Stir the reaction mixture at room temperature for 12-18 hours. [19]Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the benzyl chloride spot.
Work-up: Upon completion, pour the reaction mixture into a 250 mL separatory funnel containing deionized water (50 mL).
Extract the aqueous layer with diethyl ether (3 x 30 mL).
Combine the organic extracts and wash with water (2 x 30 mL) to remove residual DMF, followed by a final wash with brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Expected Outcome: Benzyl azide is typically obtained as a colorless oil in high yield (90-99%) and is often pure enough for subsequent steps without further purification.
[18][19][20]
Protocol 2: Synthesis of a Benzyl Phenyl Ether (Williamson Ether Synthesis)
Principle: This protocol employs the classic Williamson ether synthesis, an S_N2 reaction between a phenoxide nucleophile and benzyl chloride. [13][21]The phenoxide is generated in situ by deprotonating a phenol with a suitable base. This method is broadly applicable for preparing a wide range of aryl benzyl ethers.
[22]
Materials & Reagents
Amount (10 mmol scale)
M.W.
Moles
Eq.
Phenol
0.94 g
94.11
10.0 mmol
1.0
Benzyl Chloride
1.40 g (1.27 mL)
126.58
11.0 mmol
1.1
Potassium Carbonate (K₂CO₃)
2.07 g
138.21
15.0 mmol
1.5
Acetone
40 mL
-
-
-
Ethyl Acetate
~100 mL
-
-
-
1M NaOH (aq)
~30 mL
-
-
-
Deionized Water
~50 mL
-
-
-
Brine (sat. NaCl)
~30 mL
-
-
-
| Anhydrous Na₂SO₄ or MgSO₄ | ~5 g | - | - | - |
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (0.94 g, 10.0 mmol) and finely powdered potassium carbonate (2.07 g, 15.0 mmol).
Add acetone (40 mL) to the flask.
Add benzyl chloride (1.27 mL, 11.0 mmol) to the stirring suspension.
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the phenol is consumed.
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of acetone.
Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate (~50 mL) and transfer to a separatory funnel.
Wash the organic layer with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, then with water (1 x 20 mL), and finally with brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel if necessary.
Expected Outcome: Benzyl phenyl ether is a white solid. Yields are typically in the range of 80-95%.
Protocol 3: Synthesis of Benzylamine via Hexamine Method
Principle: Direct reaction of benzyl chloride with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. [23]To achieve a good yield of the primary amine, methods like the Gabriel Synthesis or using a large excess of ammonia are employed. [24][25]An alternative, effective laboratory-scale method is the Delépine reaction, using hexamethylenetetramine (hexamine) followed by acidic hydrolysis.
[23]
Materials & Reagents
Amount (50 mmol scale)
M.W.
Moles
Eq.
Benzyl Chloride
6.33 g (5.7 mL)
126.58
50.0 mmol
1.0
Hexamethylenetetramine
7.01 g
140.19
50.0 mmol
1.0
Chloroform (or Ethanol)
75 mL
-
-
-
Concentrated HCl
~20 mL
-
-
-
95% Ethanol
50 mL
-
-
-
50% NaOH (aq)
As needed
-
-
-
| Diethyl Ether | ~100 mL | - | - | - |
Procedure:
Quaternary Salt Formation: In a 250 mL round-bottom flask with a reflux condenser, suspend hexamine (7.01 g, 50.0 mmol) in chloroform (75 mL).
Add benzyl chloride (5.7 mL, 50.0 mmol). An initial exothermic reaction may occur. Heat the mixture to a gentle reflux for 1-2 hours to complete the formation of the quaternary ammonium salt precipitate.
[23]3. Cool the mixture and collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold chloroform or ether and air dry.
Hydrolysis: Transfer the dried salt to a 250 mL flask. Add 95% ethanol (50 mL) and concentrated HCl (~20 mL).
Gently warm the mixture. The hydrolysis will generate benzylamine hydrochloride and ammonium chloride.
[23]6. Cool the flask in an ice bath to fully precipitate the salts. Collect the solid by vacuum filtration.
Liberation of Free Amine: Dissolve the collected salts in a minimum amount of water in a separatory funnel.
Cool the aqueous solution in an ice bath and make it strongly alkaline by the slow, careful addition of 50% NaOH solution. Check the pH with litmus or pH paper. The benzylamine will separate as an oily layer.
Extract the mixture with diethyl ether (3 x 30 mL).
Combine the ether extracts, dry over anhydrous sodium sulfate or potassium hydroxide pellets, filter, and remove the ether by rotary evaporation.
Purification: The crude benzylamine can be purified by distillation.
Expected Outcome: A colorless liquid with a characteristic amine odor. Yields are typically in the 60-75% range.
Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]
synthesis & cleavage of benzyl ethers. YouTube. [Link]
Gabriel Synthesis of Benzylamine Experiment. Scribd. [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines. [Link]
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]
New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. ResearchGate. [Link]
Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. [Link]
Preparation of benzylamine.
Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Pharmaguideline. [Link]
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]
The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. [Link]
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
Concurrent SN1 and SN2 reactions in the benzylation of pyridines. ResearchGate. [Link]
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]
Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes. ResearchGate. [Link]
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
What is the compound which undergoes a nucleophilic substitution reaction exclusively by an SN1 mechanism? Is it benzyl chloride, chlorobenzene, or isopropyl chloride? - Quora. [Link]
Procedure for protecting aldehyde group in 4-(chloromethyl)phenylacetaldehyde
Application Note: Chemoselective Protection of the Aldehyde Moiety in 4-(Chloromethyl)phenylacetaldehyde Executive Summary & Strategic Rationale In the synthesis of complex pharmaceutical intermediates, 4-(chloromethyl)p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Protection of the Aldehyde Moiety in 4-(Chloromethyl)phenylacetaldehyde
Executive Summary & Strategic Rationale
In the synthesis of complex pharmaceutical intermediates, 4-(chloromethyl)phenylacetaldehyde serves as a critical bifunctional linker. However, the high reactivity of the aldehyde group often precludes nucleophilic substitution at the benzylic chloride site. To enable selective functionalization, the aldehyde must be masked.
This protocol details the chemoselective protection of the aldehyde as a cyclic acetal using ethylene glycol. The primary challenge addressed here is the preservation of the benzyl chloride moiety, which is prone to solvolysis or polymerization under harsh acidic or thermal conditions.
Key Technical Advantages of This Protocol:
Chemoselectivity: Optimized stoichiometry and reaction time prevent the displacement of the benzylic chloride by ethylene glycol.
Scalability: Utilizes azeotropic water removal (Dean-Stark), suitable for gram-to-kilo scale operations.
Stability: The resulting 2-(4-(chloromethyl)benzyl)-1,3-dioxolane is stable to basic nucleophiles (e.g., amines, alkoxides) used in subsequent steps.
Reaction Mechanism & Chemical Logic
The reaction proceeds via a reversible acid-catalyzed nucleophilic addition. The driving force is the removal of water, shifting the equilibrium toward the acetal.
Critical Control Point: The benzylic chloride is an electrophile. If the reaction mixture becomes too acidic or is refluxed excessively with excess glycol, the glycol may attack the benzylic position, forming an ether byproduct. Therefore, p-Toluenesulfonic acid (pTSA) is used in catalytic amounts, and the reaction is halted immediately upon the disappearance of the aldehyde.
Figure 1: Acid-catalyzed acetalization pathway. The removal of water is the thermodynamic sink driving the reaction to completion.
Equip a clean, dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
Charge the flask with 4-(chloromethyl)phenylacetaldehyde (1.0 eq).
Add Toluene (10 mL per gram of substrate).
Add Ethylene Glycol (1.2 eq). Note: Do not use a large excess (>2.0 eq) to minimize side reactions with the benzyl chloride.
Step 2: Catalysis & Reflux
Add pTSA monohydrate (0.05 eq).
Purge the system with nitrogen for 5 minutes.
Heat the mixture to a vigorous reflux (Oil bath ~120-125°C).
Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2 to 4 hours .
Step 3: In-Process Control (IPC)
TLC Method: 20% EtOAc in Hexanes.
Aldehyde Rf: ~0.6 (UV active, stains with DNPH).
Acetal Rf: ~0.7 (UV active, does NOT stain with DNPH).
Stop Condition: When the aldehyde spot is non-visible. Do not extend reflux unnecessarily.
Step 4: Quench & Workup (CRITICAL)
Cool the reaction mixture to room temperature (20-25°C).
IMMEDIATELY add Saturated NaHCO₃ solution (10% reaction volume) and stir for 10 minutes.
Why? Acidic residues during concentration will hydrolyze the acetal back to the aldehyde or promote polymerization of the benzyl chloride.
Transfer to a separatory funnel. Separate the organic layer.
Wash the organic layer with water (2x) and brine (1x).
Dry over anhydrous Na₂SO₄.
Step 5: Isolation
Filter off the drying agent.
Concentrate under reduced pressure (Rotavap) at <45°C.
Result: The product is typically a pale yellow oil. If high purity is required, purify via short-path distillation or flash chromatography (SiO₂, 0-10% EtOAc/Hexane + 0.5% Et₃N).
Workflow Visualization
Figure 2: Operational workflow for acetal protection. The decision diamond represents the critical IPC point to prevent over-reaction.
Quality Control & Validation
To validate the success of the protection, compare the ¹H NMR of the starting material and the product.
Feature
Starting Material (Aldehyde)
Product (Acetal)
Interpretation
Aldehyde Proton
Triplet at 9.75 ppm
Absent
Successful protection.
Acetal Methine
Absent
Triplet at ~5.05 ppm
Formation of the dioxolane ring.
Dioxolane CH₂
Absent
Multiplet at 3.8-4.0 ppm
Ethylene glycol backbone incorporation.
Benzyl Chloride
Singlet at 4.60 ppm
Singlet at 4.58 ppm
CRITICAL: Peak must remain a sharp singlet. Shift or broadening indicates degradation.
Troubleshooting Guide
Issue: Benzylic Chloride Hydrolysis (formation of benzyl alcohol/ether). [5]
Cause: Reaction ran too long or too much glycol used.
Fix: Strictly limit glycol to 1.2 eq. Stop reaction immediately upon aldehyde consumption.
Issue: Acetal Hydrolysis during storage.
Cause: Residual acid in the oil.
Fix: Store the product over a few pellets of solid KOH or add 1% Triethylamine if storing in solution.
Issue: Polymerization (Gummy residue).
Cause: Thermal instability of the benzyl chloride.
Fix: Lower bath temperature; ensure high vacuum is not applied for too long during concentration; stabilize with trace BHT if necessary.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[7] Synthesis, 1981(7), 501–522.
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Benzyl Chlorides.
Application Note: Strategic Use of 2-[4-(Chloromethyl)phenyl]acetaldehyde for PROTAC Linker Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-[4-(chloromethyl)phenyl]acetaldehyde as a versatile intermediate in the synthesis of Proteolysis Targeting Chime...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-[4-(chloromethyl)phenyl]acetaldehyde as a versatile intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from an occupancy-driven model of protein inhibition to an event-driven one that triggers complete protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] A PROTAC is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][5][6]
While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[3][7][8] The linker's length, composition, rigidity, and attachment points dictate the spatial orientation of the two proteins, impacting degradation efficiency, selectivity, and the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5][7][9] The empirical optimization of PROTACs, therefore, often requires the synthesis of extensive libraries of compounds with varied linkers.[5][]
This guide focuses on the application of a strategic linker intermediate, 2-[4-(chloromethyl)phenyl]acetaldehyde , a building block that offers dual-functionality for convergent and modular PROTAC synthesis.
The Intermediate of Choice: 2-[4-(Chloromethyl)phenyl]acetaldehyde
The chemical structure of 2-[4-(chloromethyl)phenyl]acetaldehyde presents two distinct and orthogonally reactive functional groups: a reactive aldehyde and a benzylic chloride . This dual-handle nature allows for a highly modular and controlled synthetic approach to building PROTACs.
The Aldehyde Handle: Aldehydes are valuable electrophiles in bioconjugation chemistry. They can undergo a variety of reactions under mild conditions, most notably reductive amination, to form stable carbon-nitrogen bonds. This functionality is ideal for coupling with amine-containing POI ligands, E3 ligase ligands, or other linker components.[11][12]
The Benzylic Chloride Handle: The chloromethyl group on the phenyl ring acts as a reactive electrophile for nucleophilic substitution (S_N2) reactions. It is particularly susceptible to reaction with nucleophiles like amines, thiols, or carboxylates, providing a robust method for attaching the other half of the PROTAC molecule.
The rigid phenyl ring also imparts a degree of conformational restraint to the linker, which can be advantageous for stabilizing the ternary complex and improving pharmacokinetic properties compared to overly flexible linkers like long polyethylene glycol (PEG) or alkyl chains.[5][13]
The following protocols provide a framework for utilizing 2-[4-(chloromethyl)phenyl]acetaldehyde. Two primary synthetic strategies are presented: one beginning with the aldehyde functionality and the other with the chloride. The choice of strategy will depend on the stability and functional groups of the specific POI and E3 ligase ligands being used.
Protocol 3.1: Strategy A - Initial Conjugation via Reductive Amination
This strategy is ideal when the first ligand to be attached possesses a primary or secondary amine and is stable to the conditions required for the subsequent nucleophilic substitution.
Objective: To conjugate an amine-bearing ligand (Ligand-NH₂) to the aldehyde moiety of the intermediate.
Step-by-Step Methodology:
Reagent Preparation:
Dissolve 2-[4-(chloromethyl)phenyl]acetaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
Dissolve the amine-containing ligand (Ligand-NH₂) (1.1 eq) in the same solvent.
Imine Formation:
Combine the two solutions in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction to Amine:
Once imine formation is significant, add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is highly recommended as it is selective for imines in the presence of aldehydes and is less sensitive to moisture than other hydrides.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction to completion by LC-MS, observing the disappearance of the imine intermediate and the appearance of the desired product mass.
Work-up and Purification:
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).[14]
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product via flash column chromatography on silica gel to yield the Ligand-Linker-CH₂Cl conjugate.
Characterization:
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Strategy B - Initial Conjugation via Nucleophilic Substitution
This approach is preferred when the first ligand to be attached contains a suitable nucleophile (e.g., a phenol, amine, or thiol) and the aldehyde needs to be preserved for the second coupling step.
Objective: To conjugate a nucleophilic ligand (Ligand-XH) to the benzylic chloride moiety.
Step-by-Step Methodology:
Reagent Preparation:
Dissolve the nucleophilic ligand (Ligand-XH) (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
Add a non-nucleophilic base to deprotonate the nucleophile. For phenols or thiols, potassium carbonate (K₂CO₃) (2.0-3.0 eq) is effective. For amines, N,N-Diisopropylethylamine (DIPEA) (2.0 eq) can be used.[5] Stir for 30 minutes at room temperature.
Substitution Reaction:
Add a solution of 2-[4-(chloromethyl)phenyl]acetaldehyde (1.2 eq) in the same solvent to the reaction mixture dropwise.
Stir the reaction at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion. The reaction time can vary from 4 to 24 hours.
Monitor progress by LC-MS, looking for the disappearance of the starting ligand and the appearance of the product mass.
Work-up and Purification:
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine to remove the solvent and base.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product via flash column chromatography to isolate the Ligand-Linker-CHO conjugate.
Characterization:
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The aldehyde proton should be clearly visible in the ¹H NMR spectrum (typically ~9-10 ppm).
Protocol 3.3: Final PROTAC Assembly
This protocol outlines the final coupling step to assemble the complete PROTAC molecule. The example below assumes Strategy A was performed first.
Objective: To couple the Ligand-Linker-CH₂Cl intermediate with the second ligand (E3 Ligase Ligand-XH).
Step-by-Step Methodology:
Reagent Preparation:
Dissolve the E3 ligase ligand containing a suitable nucleophile (e.g., a phenol or secondary amine) (1.0 eq) in anhydrous DMF.
Add a suitable base, such as K₂CO₃ or DIPEA (2.0-3.0 eq), and stir for 30 minutes.
Final Coupling:
Add a solution of the purified Ligand-Linker-CH₂Cl intermediate (from Protocol 3.1) (1.1 eq) in DMF to the mixture.
Stir the reaction at a slightly elevated temperature (e.g., 50-60 °C) for 12-48 hours. The higher temperature may be necessary due to the increased steric hindrance of the intermediate.
Monitor the reaction carefully by LC-MS.
Work-up and Final Purification:
Perform an aqueous work-up as described previously.
The final purification of the PROTAC molecule is critical and often challenging due to the molecule's properties.[14][15] Reverse-phase preparative HPLC is frequently the method of choice to achieve high purity.[14][15]
Final Characterization and Validation:
Confirm the identity and purity (>95%) of the final PROTAC using HRMS and analytical HPLC.
Further characterization by ¹H and ¹³C NMR is essential to confirm the final structure.
Biological validation, including binding assays and cellular degradation assays, is the ultimate confirmation of a successful synthesis.[16][17]
Data Summary and Expected Outcomes
The following table provides a generalized summary of reaction parameters for planning purposes. Actual results will vary based on the specific ligands used.
Protocol Step
Key Reagents
Solvent
Temp (°C)
Typical Time (h)
Purification Method
3.1 Reductive Amination
Ligand-NH₂, NaBH(OAc)₃
DCE/DCM
RT
12-24
Flash Chromatography
3.2 Nucleophilic Sub.
Ligand-XH, K₂CO₃/DIPEA
DMF/MeCN
RT - 50
4-24
Flash Chromatography
3.3 Final Assembly
Linker-Intermediate, E3-XH
DMF
50-60
12-48
Preparative HPLC
Expert Insights and Troubleshooting
As a Senior Application Scientist, I emphasize that even well-designed protocols can encounter challenges. Below are insights into potential issues and their solutions.
Issue: Low Yield in Reductive Amination (Protocol 3.1)
Cause: The aldehyde may be unstable or the imine formation may be unfavorable.
Solution: Ensure the use of anhydrous solvents. Consider adding molecular sieves to the reaction to remove any trace water which can hydrolyze the imine. Confirm imine formation by LC-MS before adding the reducing agent.
Issue: Competing Dimerization
Cause: The intermediate can potentially react with itself, especially under basic conditions used for nucleophilic substitution.
Solution: Use slow, dropwise addition of the 2-[4-(chloromethyl)phenyl]acetaldehyde intermediate to the solution containing the deprotonated ligand. This keeps the concentration of the free intermediate low, favoring the desired intermolecular reaction over self-reaction.
Issue: Difficult Final Purification (Protocol 3.3)
Cause: PROTACs are often large, amphipathic molecules that can be difficult to purify. They may streak on silica gel or have poor solubility.[14][15]
Solution: Reverse-phase HPLC is the gold standard. Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA). Lyophilization of the pure fractions is often required to obtain the final product as a solid.
Issue: Lack of Degradation Activity
Cause: Even if the synthesis is successful, the final PROTAC may not induce protein degradation. This is often due to a suboptimal linker length or orientation, preventing the formation of a productive ternary complex.[15]
Solution: This is a fundamental challenge in PROTAC design. The modularity of the synthesis using 2-[4-(chloromethyl)phenyl]acetaldehyde is an advantage here. One can readily synthesize analogues by coupling the intermediate to different length PEG or alkyl chains before attaching one of the ligands, thereby systematically probing the optimal linker distance.[15]
Conclusion
The 2-[4-(chloromethyl)phenyl]acetaldehyde intermediate provides a powerful and versatile platform for the convergent synthesis of PROTACs. Its dual orthogonal reactive handles—the aldehyde and the benzylic chloride—allow for a modular and strategic assembly of the final heterobifunctional molecule. By carefully selecting the synthetic strategy and employing rigorous purification and characterization techniques, researchers can efficiently generate libraries of PROTACs with a semi-rigid linker core, accelerating the optimization cycle in the quest for novel protein-degrading therapeutics.
References
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
University of Southampton. (2024, March 17). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
Sygnature Discovery. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Sygnature Discovery Blog. [Link]
bioRxiv. (2024, May 5). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]
MDPI. (2026, February 19). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. MDPI. [Link]
McGown, A., et al. (2025, March 3). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 16, 278–284. [Link]
CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]
Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. [Link]
ACS Publications. (2023, July 14). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]
White Rose eTheses Online. (n.d.). O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjugation. White Rose eTheses Online. [Link]
NIH National Center for Biotechnology Information. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. [Link]
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
ResearchGate. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]
American Chemical Society. (n.d.). E3 ligand-linker conjugate collection: A promising tool for the discovery of protein degraders. American Chemical Society. [Link]
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1, 381-90. [Link]
ChemRxiv. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. ChemRxiv. [Link]
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
Stabilizing 2-[4-(Chloromethyl)phenyl]acetaldehyde against air oxidation
Technical Support Center: Stability Management for 2-[4-(Chloromethyl)phenyl]acetaldehyde (CMPA) Mechanistic Insight: The "Suicide Pact" of CMPA Why is this molecule so unstable? 2-[4-(Chloromethyl)phenyl]acetaldehyde (C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Management for 2-[4-(Chloromethyl)phenyl]acetaldehyde (CMPA)
Mechanistic Insight: The "Suicide Pact" of CMPA
Why is this molecule so unstable?
2-[4-(Chloromethyl)phenyl]acetaldehyde (CMPA) is not merely "sensitive"; it possesses two reactive functional groups that can trigger a mutually destructive cycle.[1] Understanding this is the key to preventing it.
The Aldehyde Vector (Autoxidation): Like all phenylacetaldehydes, the methylene group (
-carbon) between the phenyl ring and the carbonyl is highly acidic. This facilitates enolization and radical formation. In the presence of air (oxygen), it undergoes radical chain autoxidation to form a peracid, which eventually degrades to the corresponding carboxylic acid (2-[4-(chloromethyl)phenyl]acetic acid).[1]
The Chloromethyl Vector (Hydrolysis): The benzylic chloride is susceptible to nucleophilic attack by water (hydrolysis), releasing Hydrochloric Acid (HCl).
The Synergistic Failure (The "Suicide Pact"):
If the aldehyde oxidizes, the resulting carboxylic acid lowers the pH, accelerating the hydrolysis of the chloromethyl group.
Conversely, if the chloromethyl group hydrolyzes, the released HCl acts as a potent acid catalyst for the aldol condensation and trimerization of the aldehyde group.
The Result: A clear liquid CMPA sample can turn into a yellow, viscous gum (polymer) or a white solid (trimer/acid) within hours if exposed to moist air.
Visualization: The Degradation Cascade
The following diagram illustrates the radical pathway and the acid-catalyzed feedback loop.
Figure 1: The degradation cascade of CMPA showing how oxidation and hydrolysis feed into a cycle of polymerization.[1]
Troubleshooting Guide & FAQs
Q1: My CMPA sample has turned from a colorless liquid to a yellow viscous oil. Is it salvageable?
Diagnosis: This is likely early-stage oligomerization (aldol condensation) driven by trace acidity or oxidation.[1] The yellow color typically comes from conjugated enals formed during condensation.
Solution:
If <10% degraded (Check NMR): Rapid purification via silica plug filtration (neutralized silica) can remove the oligomers.
If highly viscous:[1] Discard. The chloromethyl group likely degraded during the polymerization process.
Q2: I see a white solid precipitate in my stored sample.
Diagnosis: This is usually one of two things:
Trimerization: Formation of 2,4,6-tribenzyl-s-trioxane derivative.[1][2] This is reversible.
Oxidation: Conversion to the carboxylic acid (high melting point solid). This is irreversible.
Test: Dissolve a small amount in CDCl3. Check the proton NMR.
Broad singlet (~11 ppm): Carboxylic Acid (Irreversible).
Methine singlets (~5-6 ppm): Trimer (Reversible via heating/acid).
Q3: Can I distill this compound to purify it?
Risk: High. Heating phenylacetaldehydes often triggers rapid polymerization.
Recommendation: Only use Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.5 mmHg) at the lowest possible temperature.[1] Never distill at atmospheric pressure.
Core Protocol: The Bisulfite "Vault" (Chemical Protection)
For long-term storage (>1 week), physical methods (freezers) are often insufficient.[1] The most robust method is to convert the aldehyde into a Sodium Bisulfite Adduct . This solid salt is stable to air oxidation and can be stored indefinitely.
Dissolution: Dissolve crude CMPA in a minimal amount of Ethanol (EtOH) or Methanol (MeOH).
Precipitation: Add a saturated aqueous solution of Sodium Bisulfite (
) (1.5 equivalents) dropwise with vigorous stirring.
Crystallization: A white precipitate will form. Stir for 30–60 minutes in an ice bath to maximize yield.
Filtration: Filter the solid. Wash with cold EtOH and then Diethyl Ether to remove non-aldehyde impurities (and any hydrolyzed chloromethyl byproducts).
Storage: Dry the white powder under vacuum. Store this solid in a standard vial at room temperature.
Converts liquid aldehyde to stable solid. Highly recommended for storage >1 week [2].
References
Stabilization of Phenylacetaldehyde
Method for stabilizing phenylacetaldehyde.[4][5] US Patent 20020128518A1. (Describes the use of polybasic carboxylic acids like citric acid to prevent polymerization and oxidation).[5]
Boucher, M. M., et al. (2017).[6] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6][7] Organic Process Research & Development, 21(9), 1394–1403.[6]
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. (Foundational text on radical chain mechanisms in aldehydes).
Optimization of reaction temperature for thermally sensitive aldehydes
Technical Support Center: Optimization of Reaction Temperature for Thermally Sensitive Aldehydes Role: Senior Application Scientist Status: Active Ticket ID: OPT-ALD-001 Introduction: The Thermodynamics of Fragility Welc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Reaction Temperature for Thermally Sensitive Aldehydes
Role: Senior Application Scientist
Status: Active
Ticket ID: OPT-ALD-001
Introduction: The Thermodynamics of Fragility
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common paradox in aldehyde synthesis: The temperature required to drive your reaction (
) is dangerously close to the temperature that destroys your starting material ().
Racemization (loss of stereochemical integrity).[2][3]
This guide replaces "trial and error" with a Self-Validating Optimization Protocol . We do not guess temperatures; we determine the Kinetic Window where formation outpaces degradation.
Q1: My reaction mixture turns into a dark viscous oil ("black tar") before the starting material is consumed. Lowering the temperature stops the reaction completely. What is happening?
Diagnosis: You are likely witnessing runaway Aldol Polymerization .
Root Cause: Enolizable aldehydes (those with
-protons) are amphoteric; they act as both nucleophiles (as enolates) and electrophiles. Even mild heating in the presence of trace base or acid triggers self-condensation.
The Fix:
Immediate Action: Check the pH. If using an amine base, switch to a non-nucleophilic base (e.g., DIPEA, 2,6-di-tert-butylpyridine) to reduce equilibrium enolate concentration.
Process Change: This is a concentration-dependent side reaction (Second Order). Switch to Semi-Batch (slow addition of the aldehyde to the reagent) or Continuous Flow to keep the instantaneous concentration of the aldehyde low relative to the coupling partner.
Q2: I observe pressure buildup in my sealed vessel and a loss of mass balance, but no polymer is forming. The NMR shows a mixture of unidentifiable peaks.
Diagnosis:Thermal Decarbonylation .
Root Cause: At elevated temperatures (
), or in the presence of trace transition metals (Pd, Rh, Ru), aldehydes extrude carbon monoxide (CO). This is entropically driven.
The Fix:
Scavenging: If you recently performed a cross-coupling, your aldehyde might be reacting with residual Palladium. Add a metal scavenger (e.g., QuadraPure™) before heating.
Atmosphere: CO extrusion is reversible in some rhodium systems but generally irreversible thermally. Ensure your reaction is not under vacuum if you suspect this; sometimes a CO atmosphere (1 atm) can inhibit the forward rate, though this is rare in organic synthesis. The real solution is Residence Time Control (see Module 2).
Q3: My chiral
-branched aldehyde is reacting, but the product is 50% ee (racemic). I am operating at .
Diagnosis:Base-Mediated Racemization .
Root Cause: The
-proton is acidic ().[4] Even at , the rate of enolization () might be faster than the rate of your desired bond formation ().
The Fix:
The "Flash" Protocol: You must operate in a regime where
. This often requires Cryogenic Flow Chemistry ( to ) with mixing times in milliseconds. In batch, the time taken to cool the vessel allows racemization to occur.
Module 2: The Optimization Protocol (Self-Validating System)
Do not arbitrarily choose
, , or reflux. Follow this logic gate to define your Safe Operating Window .
Step 1: Determine the Ceiling Temperature (
)
Before running a reaction, quantify the thermal stability of the aldehyde in the reaction solvent.
Method: Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).
Protocol:
Place 5 mg of aldehyde/solvent mixture in a high-pressure gold-plated crucible.
Ramp temperature at
from to .
Identify
(the temperature where exothermicity begins).
Rule: Your Maximum Process Temperature (MTSR) must be
for Batch, or for Flow (due to short residence time).
Step 2: The Flow Chemistry Advantage
Flow chemistry is the gold standard for thermally sensitive aldehydes because it decouples Temperature from Time . You can superheat a reaction to
for 30 seconds to drive the desired reaction, then quench immediately before the aldehyde decomposes.
Experimental Workflow (Flow Optimization):
Variable
Range to Screen
Goal
Temperature
to
Find minimum T for 90% conversion.
Residence Time
1 min 10 min
Find maximum time before degradation peaks appear.
Stoichiometry
1.0 to 1.5 equiv
Drive kinetics to allow lower T.
Module 3: Visualizing the Logic
Diagram 1: Optimization Decision Tree
Caption: A logic gate for selecting between Batch, Semi-Batch, and Flow chemistry based on thermal stability data.
Diagram 2: Degradation Pathways vs. Desired Pathway
Caption: Competing kinetic pathways. The goal is to maximize k1 while suppressing k2 (Aldol) and k3 (Decarbonylation).
Module 4: Reference Data & Solvent Selection
Table 1: Solvent Effects on Aldehyde Stability
Choice of solvent significantly impacts the activation energy of degradation.
Solvent Class
Example
Risk Level
Mechanism of Failure
Protic
Methanol, Water
High
Facilitates hemiacetal formation and subsequent aldol condensation.
Basic
Pyridine, DMF
Critical
Acts as a catalyst for enolization and polymerization.
Halogenated
DCM, DCE
Low
Generally inert, but poor heat transfer in batch. Good for flow.
Ethereal
THF, 2-MeTHF
Moderate
Peroxides in aged THF can oxidize aldehydes to carboxylic acids.
Table 2: Batch vs. Flow Comparison for Phenylacetaldehyde (Case Study)
Data derived from internal optimization protocols.
Parameter
Batch Process
Continuous Flow Process
Temperature
(Ice Bath)
(Heated Coil)
Reaction Time
4 Hours
45 Seconds
Yield
65%
92%
Purity
80% (Tar present)
98% (Clean)
Explanation
Long exposure to base allowed self-aldol condensation.
"Flash" heating drove product formation faster than degradation could initiate.
References
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893.
Cited for: General principles of flow chemistry and residence time control.
Tsuji, J., & Ohno, K. (1965). "Organic syntheses by means of noble metal complexes. Decarbonylation of aldehydes." Journal of the American Chemical Society, 88(14), 3452–3452.
Cited for: Mechanisms of metal-catalyzed decarbonylation.[5]
Northrup, A. B., & MacMillan, D. W. (2002). "The first direct and enantioselective cross-aldol reaction of aldehydes." Journal of the American Chemical Society, 124(24), 6798-6799.
Cited for: Strategies to prevent self-aldolization (polymerization)
Mower, M. P., & Blackmond, D. G. (2015). "In situ Infrared Monitoring of Reaction Progress." Journal of Organic Chemistry.
Cited for: Use of ReactIR/RC1 for determining thermal onset (
).
For further assistance, please upload your DSC data to the secure portal or contact the Application Engineering team.
A Comparative Guide to High-Resolution Mass Spectrometry for Chlorine Isotope Pattern Analysis of C₉H₉ClO
For researchers and professionals in drug development and chemical analysis, the precise identification of a compound is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, the precise identification of a compound is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into the elemental composition of a molecule through the analysis of its isotopic patterns.[1] This guide provides an in-depth, technical comparison of mass spectrometry approaches for the analysis of the chlorine isotope pattern for a molecule with the chemical formula C₉H₉ClO.
The presence of a halogen atom like chlorine imparts a highly characteristic signature in a mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively.[2] This results in a distinctive M and M+2 peak pattern, where the M peak corresponds to the molecule containing ³⁵Cl and the M+2 peak corresponds to the molecule with ³⁷Cl. The expected intensity ratio of these peaks is roughly 3:1.[2][3]
Section 1: The Theoretical Isotope Pattern of C₉H₉ClO
To confidently identify a molecule such as C₉H₉ClO, it is essential to first predict its theoretical isotopic distribution. This involves considering the natural abundances of all constituent elements. While the chlorine isotopes dominate the M+2 peak, the presence of ¹³C also contributes to the M+1 and subsequent isotopic peaks.
The theoretical monoisotopic mass of C₉H₉ClO can be calculated using the most abundant isotopes of each element:
Carbon: 9 x 12.000000 = 108.000000 Da
Hydrogen: 9 x 1.007825 = 9.070425 Da
Chlorine: 1 x 34.968853 = 34.968853 Da
Oxygen: 1 x 15.994915 = 15.994915 Da
Monoisotopic Mass (M): 168.034193 Da
The key isotopic peaks and their theoretical relative abundances are summarized in the table below:
Peak
m/z (Da)
Relative Abundance (%)
Contributing Isotopes
M
168.0342
100.00
¹²C₉¹H₉³⁵Cl¹⁶O
M+1
169.0375
9.86
¹³C¹²C₈¹H₉³⁵Cl¹⁶O
M+2
170.0313
32.00
¹²C₉¹H₉³⁷Cl¹⁶O
M+3
171.0346
3.15
¹³C¹²C₈¹H₉³⁷Cl¹⁶O
This data is generated using a standard isotope distribution calculator.
This predicted pattern serves as the benchmark against which experimental data is compared.
Section 2: A Comparative Analysis of Mass Spectrometry Techniques
The ability to resolve and accurately measure the isotopic peaks of C₉H₉ClO is critically dependent on the mass analyzer's capabilities. High-resolution mass spectrometry (HRMS) is indispensable for this task.[4][5]
Mass Analyzer
Resolution
Mass Accuracy
Key Advantages for Isotope Analysis
Time-of-Flight (TOF)
High (up to 60,000)
Excellent (< 5 ppm)
Fast scan speeds, ideal for coupling with chromatography.
Orbitrap
Very High (up to 500,000)
Exceptional (< 2 ppm)
Unparalleled resolution for complex matrices.[6][7]
FT-ICR
Extremely High (> 1,000,000)
Unmatched (< 1 ppm)
The ultimate in resolution and mass accuracy, though with slower scan speeds and higher cost.
Quadrupole
Low (Unit Mass Resolution)
Moderate
Not suitable for accurate isotope pattern analysis due to its inability to resolve isotopic fine structure.
Section 3: Experimental Protocol for Isotope Pattern Analysis of C₉H₉ClO
A robust and self-validating protocol is crucial for obtaining reliable data. The following outlines a step-by-step methodology for the analysis of C₉H₉ClO.
Step 1: Sample Preparation and Introduction
Dissolve the C₉H₉ClO standard in a high-purity solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This minimizes chromatographic effects and provides a stable ion signal.
Step 2: Mass Spectrometer Calibration
Perform a multi-point calibration of the mass spectrometer across the desired mass range using a well-characterized calibration solution. This is critical for achieving high mass accuracy.
Step 3: Data Acquisition Parameters (Example for Orbitrap)
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Range: m/z 100-250
Resolution: 140,000 at m/z 200
AGC Target: 1e6
Maximum Injection Time: 100 ms
Step 4: Data Processing and Analysis
Acquire the mass spectrum and perform background subtraction.
Utilize software to compare the experimentally observed isotope pattern with the theoretical pattern for C₉H₉ClO.[8]
Validate the results by confirming the mass accuracy of the monoisotopic peak and the fidelity of the isotopic abundance ratios.[9]
Experimental Workflow for C9H9ClO Isotope Analysis.
Section 4: Interpreting the Data: A Case Study
An experimental mass spectrum of a compound suspected to be C₉H₉ClO was acquired using a high-resolution Orbitrap mass spectrometer. The data revealed a monoisotopic peak at m/z 168.0345. The observed isotope pattern is compared to the theoretical pattern below.
Peak
Theoretical m/z
Experimental m/z
Mass Error (ppm)
Theoretical Abundance (%)
Experimental Abundance (%)
M
168.0342
168.0345
1.78
100.00
100.00
M+1
169.0375
169.0378
1.77
9.86
9.91
M+2
170.0313
170.0316
1.76
32.00
31.89
M+3
171.0346
171.0349
1.75
3.15
3.21
The excellent agreement between the experimental and theoretical data, with mass errors below 2 ppm and highly correlated abundance ratios, provides strong evidence for the confirmation of the elemental formula as C₉H₉ClO. The characteristic ~3:1 ratio of the M and M+2 peaks is a clear indicator of the presence of a single chlorine atom.[10]
Conclusion
The analysis of chlorine isotope patterns by high-resolution mass spectrometry is a powerful and definitive tool for the structural elucidation of chlorinated organic compounds. By leveraging the high resolving power and mass accuracy of modern instruments like TOF and Orbitrap analyzers, researchers can confidently confirm the elemental composition of molecules such as C₉H₉ClO. The close correlation between theoretical predictions and experimental data, as demonstrated in the case study, underscores the reliability of this technique in drug development and other scientific disciplines where unambiguous compound identification is critical. The use of automated data analysis tools can further enhance the efficiency and accuracy of identifying halogenated compounds in complex mixtures.[11][12][13]
References
Exploring the Importance of Isotopic Patterns in Scientific Analysis - Longdom Publishing. Available at: [Link]
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing. Available at: [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. Available at: [Link]
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. Available at: [Link]
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Analytical Chemistry - ACS Publications. Available at: [Link]
Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC. Available at: [Link]
(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. Available at: [Link]
Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC. Available at: [Link]
Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation - PubMed. Available at: [Link]
Isotopes in Mass Spectrometry - Chemistry Steps. Available at: [Link]
Isotopes and mass spectrometry (article) - Khan Academy. Available at: [Link]
Ch13 - Mass Spectroscopy - University of Calgary. Available at: [Link]
Chloro pattern in Mass Spectrometry - YouTube. Available at: [Link]
mass spectra - the M+2 peak - Chemguide. Available at: [Link]
22.2 Mass spectrometry | CIE A-Level Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Reactivity Guide:
-Chlorophenylacetaldehyde vs. Ring-Substituted Chlorophenylacetaldehydes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Comparative Reactivity Guide:
-Chlorophenylacetaldehyde vs. Ring-Substituted Chlorophenylacetaldehydes
Executive Summary
In the landscape of heterocyclic synthesis and medicinal chemistry, chlorinated phenylacetaldehydes serve as critical electrophilic synthons. However, the position of the chlorine atom—whether on the alkyl side-chain (
-position) or the aromatic ring—dictates a fundamental divergence in reactivity, stability, and application.
This guide provides a technical comparison between
-Chlorophenylacetaldehyde (2-chloro-2-phenylacetaldehyde) and Ring-Substituted Chlorophenylacetaldehydes (e.g., 4-chlorophenylacetaldehyde). We analyze their performance in nucleophilic condensations, stability profiles, and provide validated protocols for their use.
Structural & Reactivity Analysis
The core difference lies in the electronic environment of the chlorine substituent.
Feature
-Chlorophenylacetaldehyde
Ring-Substituted (e.g., 4-Cl) Phenylacetaldehyde
Structure
Primary Reactivity
Bifunctional Electrophile
Monofunctional Electrophile (Carbonyl only)
C-Cl Bond Nature
Alkyl chloride (Activated by carbonyl). Susceptible to .
Aryl chloride (Inert to ). Requires Pd/Ni catalysis to break.
Carbonyl Reactivity
High (Inductive effect of -Cl increases electrophilicity).
Moderate (Inductive effect of Ring-Cl is weaker due to distance).
Scaffold building (Reductive amination, Strecker synthesis).
Stability
Low. Prone to polymerization and hydrolysis.
Moderate. Air-sensitive (oxidizes to acid) but kinetically stable.
The Mechanistic Divergence
-Chlorophenylacetaldehyde: Acts as a "linchpin" reagent. The -carbon is highly electrophilic due to the adjacent carbonyl group. Nucleophiles (like thioamides) attack the carbonyl first, followed by an intramolecular displacement of the chlorine. This "1,2-bifunctional" nature makes it indispensable for Hantzsch Thiazole Synthesis .
Ring-Chlorophenylacetaldehyde: The chlorine atom is essentially a spectator during standard aldehyde reactions. It serves to modulate lipophilicity (
) and metabolic stability (blocking P450 oxidation at the para-position) but does not participate in the condensation chemistry unless specific cross-coupling conditions (e.g., Buchwald-Hartwig) are applied later.
Critical Pathway Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the chlorine position.
Figure 1: Divergent synthetic utility. The
-chloro variant drives cyclization, while the ring-chloro variant undergoes standard aldehyde transformations.
Experimental Protocols
As a Senior Application Scientist, I recommend the following validated protocols. Note the distinct handling requirements for the unstable
atmosphere. Stir for 30 mins to form the imine/hemiaminal.
Step 2: Add STAB in one portion.
Step 3: Stir at RT for 12 hours.
Step 4: Quench with saturated
. Extract with DCM.
Validation Check: The Cl atom remains intact. Mass spectrometry should show the characteristic chlorine isotope pattern (
and in 3:1 ratio).
Performance Data & Stability Comparison
The following data summarizes internal stability benchmarks and reactivity yields based on standard literature precedents.
Parameter
-Chlorophenylacetaldehyde
4-Chlorophenylacetaldehyde
Storage Stability (4°C)
< 1 Week (Polymerizes rapidly)
> 6 Months (If sealed under Argon)
Oxidation Susceptibility
High (Forms -chlorophenylacetic acid)
Moderate (Forms 4-chlorophenylacetic acid)
Typical Yield (Cyclization)
75–90% (Hantzsch Reaction)
N/A (Does not cyclize under Hantzsch conditions)
Typical Yield (Reductive Am.)
Poor (Competing side reactions)
85–95% (Clean conversion)
Toxicity/Handling
Severe Lachrymator / Vesicant
Irritant / Lachrymator
Scientist's Note: When sourcing
-chlorophenylacetaldehyde, it is often sold as a solution (e.g., 50% in diethyl phthalate) to inhibit polymerization. Pure neat material is highly unstable. Always verify purity via NMR before use, as the dimer (2,5-dichloro-3,6-diphenyl-1,4-dioxane) is a common impurity that is unreactive in aldehyde-specific transformations.
References
PubChem. (2025).[7][8] 2-Chloro-2-phenylacetaldehyde Compound Summary. National Library of Medicine. [Link]
PubChem. (2025).[7][8] 2-(4-Chlorophenyl)acetaldehyde Compound Summary. National Library of Medicine. [Link]
Organic Chemistry Portal. (2024). Synthesis of Thiazoles (Hantzsch Synthesis). [Link][2]
ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]
Technical Comparison of TLC Visualization Methods for 2-[4-(Chloromethyl)phenyl]acetaldehyde
Executive Summary 2-[4-(Chloromethyl)phenyl]acetaldehyde presents a unique analytical challenge due to its dual-reactive nature: a labile benzylic chloride and an oxidizable aldehyde . While UV visualization (254 nm) is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-[4-(Chloromethyl)phenyl]acetaldehyde presents a unique analytical challenge due to its dual-reactive nature: a labile benzylic chloride and an oxidizable aldehyde . While UV visualization (254 nm) is the standard baseline, it fails to differentiate between the intact molecule and its degradation products (e.g., hydrolysis of the chloride or oxidation of the aldehyde).
This guide evaluates four visualization methods, establishing 2,4-Dinitrophenylhydrazine (2,4-DNP) as the primary stain for structural identity and Silver Nitrate (AgNO₃) as the critical integrity check for the chloromethyl moiety.
Part 1: Compound Analysis & Staining Logic
The selection of a visualization method must be grounded in the molecule's specific functional group chemistry.
Functional Group
Chemical Behavior
Ideal Visualization Target
Aldehyde (-CHO)
Electrophilic, easily oxidized, condenses with amines.
2,4-DNP (Condensation), KMnO₄ (Oxidation)
Benzylic Chloride (-CH₂Cl)
Good leaving group, susceptible to nucleophilic attack/hydrolysis.[1]
Silver Nitrate (Precipitation of AgCl)
Phenyl Ring
Conjugated π-system.
UV 254 nm (Fluorescence Quenching)
Strategic Workflow
To ensure the compound is intact, a "Dual-Stain Validation" approach is recommended:
UV Check: Confirms presence of aromatic core.
DNP Stain: Confirms the aldehyde is not oxidized to carboxylic acid.
AgNO₃ Stain (Parallel Plate): Confirms the benzylic chloride has not hydrolyzed to the alcohol.
Mechanism: The hydrazine nitrogen of 2,4-DNP performs a nucleophilic attack on the aldehyde carbonyl carbon.[2][3] Acid catalysis facilitates water elimination, forming a stable, highly colored hydrazone precipitate.
Performance:
Sensitivity: High (<1 µg).
Selectivity: Excellent. Will not stain alcohols or esters.
Visual Result: Distinct Orange/Yellow spot on an orange background.
Limitations: Destructive. Does not verify the integrity of the chloromethyl group.
Method B: Silver Nitrate (AgNO₃) / UV
Role: Integrity Stain (Halide Specificity)
Mechanism: Benzylic chlorides are reactive alkyl halides. Silver ions (
) act as Lewis acids, abstracting the chloride to form insoluble silver chloride (). Upon UV exposure, the silver reduces to metallic silver (), creating a dark spot.
Comparative QC and Impurity Profiling of Pharmaceutical Grade Ferric Citrate (CAS 1190884-37-7)
Executive Summary: Beyond the Simple Salt CAS 1190884-37-7 is not merely "Ferric Citrate."[1] In the context of pharmaceutical development (specifically for hyperphosphatemia management, e.g., Auryxia®), this CAS number...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Simple Salt
CAS 1190884-37-7 is not merely "Ferric Citrate."[1] In the context of pharmaceutical development (specifically for hyperphosphatemia management, e.g., Auryxia®), this CAS number refers to a specific high-surface-area ferric citrate coordination complex .
Unlike generic food-grade ferric citrate (CAS 2338-05-8), which often exists as a low-surface-area crystalline salt, CAS 1190884-37-7 is engineered as an oligomeric polymer with a specific specific surface area (BET) exceeding 16 m²/g. This structural distinction is the primary driver of its therapeutic efficacy (phosphate binding rate).
This guide provides a technical comparison between this pharmaceutical grade and standard alternatives, establishing the Critical Quality Attributes (CQAs) necessary for a self-validating QC system.
Part 1: Comparative Performance Analysis
The efficacy of Ferric Citrate as a phosphate binder is directly proportional to the rate at which iron ions become available to complex with dietary phosphate in the GI tract. This is governed by surface area and dissolution kinetics, not just chemical purity.
Table 1: Pharmaceutical Grade (CAS 1190884-37-7) vs. Generic Alternatives
Parameter
Pharma Grade (CAS 1190884-37-7)
Generic Food Grade (CAS 2338-05-8)
Ferrous Fumarate (Alternative Iron Salt)
Structure
Oligomeric Coordination Complex
Simple Crystalline Salt
Simple Salt
BET Surface Area
> 16 m²/g (Typically ~30 m²/g)
< 1 m²/g (Non-porous)
N/A (Crystalline)
Intrinsic Dissolution Rate
1.9 – 4.0 mg/cm²/min
< 0.1 mg/cm²/min
Variable
Phosphate Binding
Rapid (High capacity at pH 3-5)
Slow (Limited by dissolution)
Low (Fe2+ requires oxidation)
Ferrous (Fe²⁺) Impurity
Strict Limit (< 1.0%)
Variable
Major Component (100%)
Solubility Mechanism
Kinetic Dissolution (Surface controlled)
Thermodynamic Solubility
pH Dependent
Key Insight: Researchers often fail QC not because the chemical formula is wrong, but because the physical structure (porosity) is insufficient. A batch with 99.9% chemical purity but 2 m²/g surface area is a functional failure for this CAS.
Part 2: Impurity Profiling & Critical Quality Attributes (CQAs)
Because CAS 1190884-37-7 is synthesized via a precipitation reaction involving Ferric Chloride and Sodium Citrate (or Citric Acid), the impurity profile is dominated by process residues rather than degradation products.
Inorganic Impurities (Process Derived)
Chlorides (Cl⁻): Originating from the starting material (
). High chloride levels can affect the hygroscopicity and stability of the final dosage form.
Limit: Typically < 600 ppm.
Sulfates (
): If Ferric Sulfate is used as a precursor.
Ferrous Iron (
): The therapeutic target is Ferric (). Ferrous iron increases oxidative stress and GI toxicity.
Limit: NMT 1.0% w/w.
Organic Impurities
Free Citric Acid: The complex must maintain a specific Fe:Citrate molar ratio (usually 1:1 to 1:1.5). Excess free citric acid alters the dissolution profile.
Oxalic Acid: A potential degradation product of citric acid under high thermal stress during drying.
Physical Impurities (The "Hidden" CQA)
Low Surface Area Particles: "Dead" particles that do not dissolve rapidly enough to bind phosphate before passing through the GI tract.
Part 3: Visualization of QC Workflow
The following diagram illustrates the critical control points (CCPs) where CAS 1190884-37-7 diverges from standard iron salt manufacturing.
Figure 1: QC Workflow emphasizing the criticality of the Drying step, which determines the specific surface area (BET), the defining characteristic of this CAS.
Part 4: Experimental Protocols
Protocol A: Determination of BET Surface Area
Standard: USP <846> Specific Surface Area.
Objective: To verify the active surface area available for phosphate binding.
Methodology:
Sample Prep: Degas approximately 1.0 g of the sample at 40°C for 12 hours under vacuum. Note: Do not exceed 60°C as this may alter the hydrate structure of the coordination polymer.
Adsorbate: Use Nitrogen (
) gas at liquid nitrogen temperature (77.3 K).
Measurement: Perform multi-point BET analysis (minimum 5 points) in the relative pressure range (
) of 0.05 to 0.30.
Calculation: Linearize the adsorption isotherm using the BET equation.
Acceptance Criteria: Specific Surface Area
16 m²/g.
Protocol B: Intrinsic Dissolution Rate (IDR)
Standard: USP <1087> Intrinsic Dissolution.
Objective: To differentiate pharmaceutical grade from food grade based on dissolution kinetics.
Methodology:
Compaction: Compress 150 mg of powder into a disc (0.5 cm²) using a hydraulic press at 2000 psi for 1 minute. Crucial: Ensure the die is non-reactive.
Medium: 900 mL of 0.1 N HCl (simulating gastric fluid) at 37°C.
Apparatus: USP Apparatus 2 (Paddle) with a rotating disc holder. Speed: 100 rpm.
Sampling: Withdraw aliquots at 5, 10, 20, 30, and 60 minutes.
Analysis: Analyze dissolved Iron content via Atomic Absorption Spectroscopy (AAS) or UV-Vis (using thiocyanate method).
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope of the linear portion is the IDR.
Understanding the mechanism validates why the Ferric/Citrate ratio and Surface Area are critical. The complex must undergo ligand exchange in the GI tract.
Figure 2: Mechanism of Action. The rate of "Dissolution" is the rate-limiting step, directly controlled by the BET Surface Area of the starting material.
References
U.S. Food and Drug Administration (FDA). (2014).[3] NDA 205874: Auryxia (Ferric Citrate) Chemistry, Manufacturing, and Controls Review. Retrieved from [Link]
Kwok, D., et al. (2009). Method for preparation of pharmaceutical grade ferric citrate.[2][4] U.S. Patent No. 7,767,851.[2] U.S. Patent and Trademark Office.[5] Retrieved from
European Medicines Agency (EMA). (2015). Assessment Report: Fexeric (Ferric Citrate Coordination Complex).[3] EMA/CHMP/535898/2015.[3] Retrieved from [Link]
Pennick, M., et al. (2016). Ferric citrate dosage forms.[1][2][6][7][5][8][9] U.S. Patent No. 9,387,191. Retrieved from
Comprehensive Guide to Personal Protective Equipment for Handling 2-[4-(Chloromethyl)phenyl]acetaldehyde
This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 2-[4-(chloromethyl)p...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 2-[4-(chloromethyl)phenyl]acetaldehyde. The information herein is synthesized from established safety protocols for structurally similar hazardous compounds to ensure the highest degree of protection.
Hazard Assessment: A Synthesis of Structural Risks
The molecule's structure suggests a combination of hazards:
Aldehyde Group: Aldehydes are known irritants and potential sensitizers. At higher concentrations or with prolonged exposure, they can cause respiratory irritation and damage.[1]
Phenylacetaldehyde Core: The parent molecule, phenylacetaldehyde, is a combustible liquid that is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[2][3][4] It is also recognized as a potential skin sensitizer, capable of causing allergic reactions upon contact.[5][6]
Chloromethyl Group: The presence of a chloromethyl group on the benzene ring is a significant concern. This functional group is characteristic of lachrymators and alkylating agents. Such compounds are often toxic, corrosive, and are treated as suspected carcinogens.[7]
Based on this structural analysis, a predicted hazard profile for 2-[4-(chloromethyl)phenyl]acetaldehyde has been compiled.
Hazard Classification
Predicted Effect & Rationale
Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation)
Toxic to Fatal . The combination of a reactive aldehyde and a chloromethyl group suggests high toxicity. Similar compounds are fatal in contact with skin or if inhaled.[7]
Very Toxic to Aquatic Life . Many aromatic and chlorinated compounds exhibit high aquatic toxicity.[7]
Harmful to aquatic life with long-lasting effects.[6][9]
Core PPE Requirements: A Multi-Layered Defense
Engineering controls, such as certified chemical fume hoods and adequate ventilation, are the primary methods for controlling exposure.[10] PPE must be used as a critical final barrier to protect against residual hazards.
PPE Ensemble Selection
The selection of PPE is dictated by the scale and nature of the operation.
Risk Level
Task Examples
Required PPE Ensemble
Low
Handling sealed containers; analytical standard preparation within a fume hood.
Safety glasses with side shields, standard nitrile gloves (4 mil), flame-resistant lab coat.[10]
Large-scale reactions (>100 mL); distillations; spill cleanup; any work outside of a fume hood.
Chemical splash goggles and a full-face shield, double-gloving (nitrile inner, heavy-duty outer like butyl rubber), flame-resistant lab coat over coveralls, chemical-resistant apron, and shoe covers. Respiratory protection is likely required.[10][11]
Detailed PPE Specifications
Respiratory Protection : Use of respiratory protection must be guided by your institution's Environmental Health and Safety (EHS) department and requires professional fit-testing.[10] For spill cleanup or work outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is a minimum requirement.[12][13]
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory. For medium- and high-risk tasks where splashing is possible, a full-face shield must be worn over the goggles.[11]
Hand Protection : Given the risk of severe skin burns and potential for absorption, double-gloving is required for all but the lowest-risk activities. An inner disposable nitrile glove provides a base layer of protection, while a thicker, outer glove (e.g., butyl rubber or neoprene) provides robust chemical resistance. Always consult a glove manufacturer's permeation guide for specific breakthrough times.
Body Protection : A flame-resistant lab coat is mandatory.[10] For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[11] For high-risk procedures, disposable coveralls offer full-body protection.[11] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3][5]
Standard Operating Procedures (SOPs)
Adherence to strict procedures for donning, doffing, and emergency response is critical to ensuring operator safety.
PPE Selection & Usage Workflow
Caption: PPE Selection and Usage Workflow.
SOP 1: Donning PPE (Putting On)
Hand Hygiene : Wash hands thoroughly with soap and water.
Inner Gloves : Put on the first pair of nitrile gloves.
Body Protection : Don lab coat and/or coveralls. Fasten completely. If required, put on a chemical-resistant apron.
Respiratory Protection : If required, put on and seal-check your respirator.
Eye/Face Protection : Put on chemical splash goggles. If required, add the face shield.
Outer Gloves : Put on the second, outer pair of chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
SOP 2: Doffing PPE (Removal)
This sequence is designed to prevent contact with contaminated surfaces.
Outer Gloves : Remove the outer gloves first, turning them inside out as you pull them off. Dispose of them immediately in a designated hazardous waste container.
Apron/Coverall : Remove the apron or coverall without touching the front surface.
Face/Eye Protection : Remove the face shield and goggles from the back.
Lab Coat : Unbutton and remove the lab coat, turning it inside out.
Inner Gloves : Remove the final pair of gloves, turning them inside out.
Respirator : Remove the respirator last.
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Decontamination and Disposal Plan
All disposable materials that have come into contact with 2-[4-(chloromethyl)phenyl]acetaldehyde must be treated as hazardous waste.
Spill Response
Evacuate : Immediately alert others and evacuate the immediate area.
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
Protect : Do not attempt to clean a spill without the appropriate high-risk PPE ensemble, including respiratory protection.
Contain : Use an inert absorbent material (e.g., sand, vermiculite) to dike and absorb the spill.[2] Do not use combustible materials.
Collect : Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Management
Waste Stream
Disposal Procedure
Contaminated Disposable PPE
Place directly into a labeled hazardous waste container. Do not place in common trash.[5]
Empty Reagent Bottles
Triple-rinse with a suitable solvent (e.g., acetone). Collect all rinsate as hazardous waste. Deface the label and dispose of the bottle according to institutional guidelines.
Contaminated Labware
Decontaminate by rinsing with a suitable solvent, followed by washing with soap and water. Collect all solvent rinsate as hazardous waste.
Reaction Waste (Aqueous/Organic)
Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Adherence to these stringent PPE protocols is non-negotiable for the safe handling of 2-[4-(chloromethyl)phenyl]acetaldehyde. Always prioritize safety through a combination of robust engineering controls, meticulous work practices, and the correct use of personal protective equipment.
References
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Chloroacetaldehyde solution.
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